Methyl 5-bromo-4-chlorothiophene-2-carboxylate
Description
Methyl 5-bromo-4-chlorothiophene-2-carboxylate is a halogenated thiophene derivative with the molecular formula C₆H₃BrClO₂S and a molecular weight of 255.52 g/mol. This compound features a thiophene ring substituted with bromine (Br) at position 5, chlorine (Cl) at position 4, and a methyl ester group at position 2. Its structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where halogenated heterocycles are often used to tune electronic properties or enhance reactivity in cross-coupling reactions .
Properties
IUPAC Name |
methyl 5-bromo-4-chlorothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVUUBLIWLTTFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-chlorothiophene-2-carboxylate typically involves the bromination and chlorination of thiophene derivatives followed by esterification. One common method includes the bromination of 2-thiophenecarboxylic acid, followed by chlorination and subsequent esterification with methanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions. The reactions are typically carried out in the presence of catalysts and under inert atmospheres to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-chlorothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Scientific Research Applications
Methyl 5-bromo-4-chlorothiophene-2-carboxylate has several applications in scientific research:
1. Organic Synthesis:
- The compound serves as a versatile building block for synthesizing more complex thiophene derivatives, which are valuable in creating pharmaceuticals and agrochemicals .
2. Biological Activity:
- Studies indicate its potential antimicrobial properties, particularly against Gram-negative bacteria . The presence of halogen substituents may enhance its interaction with biological targets.
3. Medicinal Chemistry:
- This compound is explored as an intermediate in the development of new pharmaceutical compounds, particularly those targeting specific enzymes .
4. Industrial Applications:
Research has shown that this compound exhibits significant biological activity:
Enzyme Inhibition:
- The compound has been studied for its ability to inhibit various enzymes, which is crucial for developing therapeutic agents. For instance, analogs of thiophene carboxylic acids have shown potent inhibition against D-amino acid oxidase with IC50 values as low as 0.04 µM .
Anticancer Activity:
- Case studies have demonstrated that thiophene derivatives similar to this compound possess cytotoxic effects on cancer cell lines, indicating potential for further development in anticancer therapies .
Antibacterial Properties:
- Certain derivatives have shown antibacterial activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Activity
A study investigating the anticancer potential of thiophene derivatives found that compounds structurally similar to this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells. Modifications to the compound's structure enhanced therapeutic efficacy.
Antibacterial Properties
Research indicated that certain thiophene derivatives demonstrated effectiveness against Gram-negative bacteria. These findings suggest that this compound could be a candidate for antibiotic development due to its structural characteristics.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-chlorothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of methyl 5-bromo-4-chlorothiophene-2-carboxylate with analogous thiophene derivatives, focusing on structural, electronic, and application-based differences.
Table 1: Structural and Electronic Properties
Key Observations :
Reactivity: The dual halogenation (Br and Cl) in this compound enhances its utility in sequential cross-coupling reactions. Bromine acts as a superior leaving group compared to chlorine, enabling selective functionalization .
Electronic Effects: The electron-withdrawing nature of both halogens (Br and Cl) polarizes the thiophene ring, increasing its electrophilicity. This contrasts with non-halogenated esters (e.g., methyl thiophene-2-carboxylate), which exhibit lower reactivity in nucleophilic substitutions .
Applications :
- This compound is prioritized in pharmaceutical synthesis (e.g., as an API intermediate) due to its balanced reactivity and stability. In contrast, dibrominated analogs (e.g., methyl 4,5-dibromothiophene-2-carboxylate) are more reactive but prone to overfunctionalization .
Table 2: Commercial Availability and Cost
Research Findings and Limitations
- Synthetic Challenges: Introducing both Br and Cl substituents requires precise conditions to avoid regiochemical byproducts. This increases production costs compared to mono-halogenated derivatives .
Biological Activity
Methyl 5-bromo-4-chlorothiophene-2-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and applications in various scientific domains.
Chemical Structure and Properties
This compound features a thiophene ring substituted with bromine at the 5-position and chlorine at the 4-position, along with a carboxylate group at the 2-position. This unique structure contributes to its reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₄BrClO₂S |
| Molecular Weight | 227.51 g/mol |
| Functional Groups | Bromine, Chlorine, Carboxylate |
The exact molecular targets of this compound remain largely unidentified. However, studies suggest that the halogen substituents may interact with various biological targets, potentially altering cellular processes. The compound is believed to exhibit high gastrointestinal absorption and is likely to cross the blood-brain barrier (BBB) due to its lipophilic nature .
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity, particularly against drug-resistant strains of bacteria such as Escherichia coli. Its mechanism may involve inhibiting bacterial growth pathways or specific enzymes crucial for bacterial survival.
Anticancer Potential
In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anticancer activity. The presence of halogen atoms in its structure could enhance its reactivity towards cancer cell targets, although detailed studies are still required to elucidate these effects .
Pharmacokinetics
The pharmacokinetic profile of this compound is still under investigation. However, it is predicted to have good oral bioavailability due to high gastrointestinal absorption rates. Its ability to permeate the BBB suggests potential applications in treating central nervous system disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
- Antimicrobial Studies : A study highlighted the effectiveness of similar thiophene derivatives against various bacterial strains, showcasing their potential as lead compounds in drug development.
- Anticancer Research : Investigations into structurally analogous compounds revealed their capacity to inhibit cancer cell proliferation, suggesting that this compound could share similar mechanisms .
- Computational Studies : Computational analyses have been conducted to assess binding affinities and mechanisms of action against target proteins, further supporting its potential therapeutic applications .
Applications in Research and Industry
This compound serves as an important building block in organic synthesis, particularly for creating complex thiophene derivatives. Its applications extend beyond medicinal chemistry into agrochemicals and various industrial chemicals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
